Ethmozine

Cardiac Electrophysiology Antiarrhythmic Drug Comparison Ventricular Arrhythmia

Researchers studying state-dependent sodium channel blockade often face confounding variables from rapid-unbinding Class I agents, limiting experimental resolution. Moricizine hydrochloride (CAS 29560-58-5), a Class IC antiarrhythmic phenothiazine derivative, solves this with a uniquely slow recovery time constant (τ_recovery = 25.0 s) from use-dependent block in isolated rabbit hearts, providing a distinct kinetic signature for calibrating ion channel pharmacology studies [Local Evidence]. • Demonstrated ≥75% reduction in ventricular ectopic beats in 75% of patients vs. 60% for quinidine (p<0.05), ensuring higher experimental power in in vivo arrhythmia models [Local Evidence]. • Does not alter steady-state digoxin pharmacokinetics, eliminating the confounding drug-drug interaction seen with quinidine [Local Evidence]. • Dual inhibition of peak INa and late INaL with CaMKII activation reduction, enabling comparative mechanistic studies distinct from pure INaL inhibitors like ranolazine [Local Evidence].

Molecular Formula C22H26ClN3O4S
Molecular Weight 464.0 g/mol
CAS No. 29560-58-5
Cat. No. B130481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthmozine
CAS29560-58-5
Synonyms[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]]carbamic Acid Ethyl Ester, Monohydrochloride;  Phenothiazine-2-carbamic Acid, 10-(3-Morpholinopropionyl)-, ethyl ester, monohydrochloride (8CI);  EN 313;  Ethmosine;  Ethmozin;  Ethmozine;  Ethyl 1
Molecular FormulaC22H26ClN3O4S
Molecular Weight464.0 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl
InChIInChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H
InChIKeyGAQAKFHSULJNAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moricizine Hydrochloride: Chemical and Pharmacological Profile


Moricizine hydrochloride (CAS 29560-58-5), a phenothiazine derivative [1], is an orally active Class I antiarrhythmic agent . Its primary mechanism of action involves the blockade of fast inward sodium currents (INa) in cardiac myocytes, thereby reducing the maximum rate of phase 0 depolarization (Vmax) and slowing conduction velocity [2]. As a weak base with a pKa of 6.4, the hydrochloride salt is a white to tan crystalline powder, freely soluble in water [3]. In the Vaughan Williams classification, it is assigned to Class IC based on its electrophysiological profile, which includes marked conduction slowing with minimal effect on action potential duration [4].

Moricizine Differentiation from Class I Antiarrhythmics


Despite being broadly categorized as Class I sodium channel blockers, moricizine hydrochloride (CAS 29560-58-5) exhibits a distinct electrophysiological fingerprint that precludes simple substitution with other agents like quinidine, flecainide, or propafenone. Critical differences exist in its receptor binding kinetics, channel state-dependence, and specific electrophysiological effects, which translate directly to variations in clinical efficacy, proarrhythmic risk, and patient tolerance [1]. Specifically, moricizine's unique binding to both open and inactivated sodium channel states and its unusually slow dissociation rate from inactivated channels differentiate it from both rapid-onset/offset Class IB agents and other Class IC drugs [2]. The following evidence demonstrates where this compound provides quantifiable, verifiable differentiation that is directly relevant to scientific study design and industrial formulation or procurement decisions [3].

Moricizine Hydrochloride Evidence Guide


Ventricular Ectopic Beat Suppression vs. Quinidine

Moricizine demonstrates quantifiably superior efficacy over disopyramide and propranolol, and modest superiority over quinidine, in suppressing ventricular ectopic beats (VEBs). A direct head-to-head, placebo-controlled, double-blind crossover study compared moricizine and quinidine in patients with benign or potentially lethal ventricular arrhythmias [1]. Additionally, a comparative review of clinical trials confirms this hierarchy of efficacy [2].

Cardiac Electrophysiology Antiarrhythmic Drug Comparison Ventricular Arrhythmia

Lower Proarrhythmic Risk vs. Encainide

The clinical risk profile of moricizine differs markedly from other Class IC agents. While the Cardiac Arrhythmia Suppression Trial (CAST) was terminated early for encainide and flecainide due to excess mortality, the moricizine arm of the trial was allowed to continue because it did not raise the same safety concerns . A subsequent analysis of proarrhythmic potential using a theoretical model of sodium channel blockade provides a mechanistic basis for this difference, showing that moricizine's rapid unbinding kinetics lead to a smaller vulnerable window for reentrant arrhythmias [1].

Cardiac Safety Pharmacology Proarrhythmia CAST Trial Drug Safety

Sodium Channel Recovery Kinetics vs. Propafenone

At the molecular level, moricizine exhibits a distinct binding and unbinding profile to cardiac sodium channels. In an isolated rabbit heart preparation, its recovery kinetics from use-dependent block were markedly slower than both propafenone and procainamide [1]. This slow dissociation from the inactivated state is a hallmark of its Class IC designation and contrasts with the faster recovery of Class IA drugs. Furthermore, its unbinding rate is an order of magnitude faster than that of flecainide and encainide [2], placing it in a unique kinetic middle ground.

Ion Channel Pharmacology Sodium Channel Kinetics Use-Dependent Block

Lower Discontinuation Rate vs. Quinidine

A comparative review of clinical trials analyzing moricizine against other antiarrhythmic agents found it to be consistently better tolerated, resulting in fewer patient discontinuations. This superior tolerability profile was observed in trials that directly compared moricizine to propranolol, disopyramide, and quinidine [1].

Clinical Tolerability Adverse Event Profile Patient Compliance

Lack of Digoxin Interaction vs. Quinidine

Moricizine undergoes extensive first-pass hepatic metabolism, resulting in a low oral bioavailability of approximately 38% [1]. This contrasts with drugs like digoxin, which has a much higher bioavailability and a well-documented interaction with quinidine. Notably, moricizine does not alter steady-state digoxin levels, although additive electrophysiologic effects (PR interval prolongation) may occur [2]. This provides a distinct advantage in scenarios where digoxin co-administration is required.

Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Moricizine Hydrochloride Applications


Preclinical Ventricular Ectopy Suppression

For in vivo models of ventricular arrhythmia where maximum suppression of ectopic beats is the primary endpoint, moricizine is the preferred agent over quinidine and disopyramide. Its demonstrated ability to achieve a ≥75% reduction in VEBs in 75% of patients, compared to 60% for quinidine (p<0.05), translates to higher experimental power and a greater likelihood of observing a significant treatment effect [1]. Its tolerability profile further ensures higher study completion rates [2].

Sodium Channel Kinetics & Use-Dependent Block

Moricizine is a critical tool for basic research in cardiac ion channel pharmacology. Its uniquely slow recovery time constant (tau_recovery = 25.0 s) from use-dependent block, as measured in isolated rabbit hearts, provides a distinct and quantifiable kinetic signature that differentiates it from both the faster Class IA drugs (tau ~5-6 s) and the faster-unbinding Class IB drugs [1]. This makes it an essential reference compound for calibrating experimental systems designed to study state-dependent sodium channel blockade [2].

Atrial Fibrillation & Late Sodium Current (INaL)

Recent evidence demonstrates that moricizine inhibits the late sodium current (INaL) and reduces CaMKII activation, mechanisms directly implicated in atrial fibrillation (AF) [1]. This finding provides a new, mechanism-based rationale for using moricizine in AF research. When designing studies to investigate INaL modulation in atrial myocytes, moricizine offers a dual action (peak INa and INaL blockade) that is distinct from pure INaL inhibitors like ranolazine, allowing for comparative mechanistic studies [2].

Digoxin Co-Administration without PK Interaction

In experimental protocols where digoxin is part of the background therapy or is being studied concurrently, moricizine offers a significant methodological advantage over quinidine. Unlike quinidine, which causes a well-characterized increase in serum digoxin levels, moricizine does not alter digoxin pharmacokinetics at steady-state [1]. This simplifies dose management and avoids the confounding cardiovascular effects of fluctuating digoxin concentrations, ensuring that observed electrophysiological changes are attributable to the test compound rather than a drug-drug interaction [2].

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